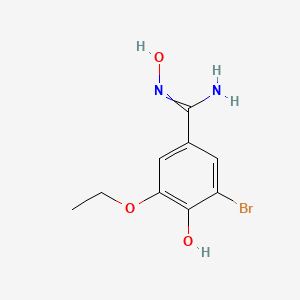
2-(3,5-difluorophenyl)ethenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,5-difluorofenil)etenilborónico es un compuesto organoborónico que presenta un grupo ácido borónico unido a un grupo 3,5-difluorofenil a través de un enlace etenilo. Este compuesto es de gran interés en química orgánica debido a su utilidad en diversas reacciones de acoplamiento, particularmente la reacción de acoplamiento cruzado de Suzuki-Miyaura, que se utiliza ampliamente en la síntesis de compuestos biarílicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 2-(3,5-difluorofenil)etenilborónico generalmente implica la reacción de ácido 3,5-difluorofenilborónico con un agente etenilante adecuado en condiciones catalizadas por paladio. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio o hidróxido de sodio, y un solvente como tetrahidrofurano (THF) o dimetilformamida (DMF). La mezcla de reacción se calienta a reflujo, y el progreso se monitoriza mediante cromatografía en capa fina (TLC) o cromatografía de gases (GC).
Métodos de producción industrial
A escala industrial, la producción de ácido 2-(3,5-difluorofenil)etenilborónico se puede lograr mediante procesos de flujo continuo que permiten un mejor control de las condiciones de reacción y mejores rendimientos. El uso de reactores automatizados y sistemas de monitoreo en línea asegura una calidad de producto consistente y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(3,5-difluorofenil)etenilborónico experimenta varios tipos de reacciones químicas, que incluyen:
Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del ácido borónico con un haluro de arilo o vinilo en presencia de un catalizador de paladio y una base. El producto principal es un derivado biarílico o estireno.
Oxidación: El grupo ácido borónico se puede oxidar para formar el fenol correspondiente utilizando agentes oxidantes como peróxido de hidrógeno o perborato de sodio.
Reducción: El grupo etenilo se puede reducir a un grupo etilo utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reactivos y condiciones comunes
Catalizadores de paladio: Acetato de paladio, tetrakis(trifenilfosfina)paladio(0)
Bases: Carbonato de potasio, hidróxido de sodio
Solventes: Tetrahidrofurano (THF), dimetilformamida (DMF)
Agentes oxidantes: Peróxido de hidrógeno, perborato de sodio
Agentes reductores: Gas hidrógeno, paladio sobre carbono
Aplicaciones Científicas De Investigación
El ácido 2-(3,5-difluorofenil)etenilborónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas, particularmente en la formación de enlaces carbono-carbono a través del acoplamiento de Suzuki-Miyaura.
Biología: El compuesto se utiliza en el desarrollo de sondas fluorescentes y sensores debido a su capacidad de formar complejos estables con dioles y otras biomoléculas.
Medicina: Se está investigando su potencial en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de intermediarios farmacéuticos.
Industria: El compuesto se utiliza en la producción de materiales avanzados, incluidos polímeros y componentes electrónicos.
Mecanismo De Acción
El principal mecanismo de acción del ácido 2-(3,5-difluorofenil)etenilborónico implica su participación en la reacción de acoplamiento cruzado de Suzuki-Miyaura. El grupo ácido borónico experimenta transmetalación con un catalizador de paladio, seguido de eliminación reductora para formar el enlace carbono-carbono deseado. La presencia del grupo 3,5-difluorofenil mejora la reactividad y la selectividad del compuesto en estas reacciones.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3,5-difluorofenilborónico
- Ácido 2,6-difluorofenilborónico
- Ácido 4-(trifluorometil)fenilborónico
- Ácido 3,5-bis(trifluorometil)fenilborónico
Singularidad
El ácido 2-(3,5-difluorofenil)etenilborónico es único debido a la presencia de los grupos etenilo y 3,5-difluorofenil, que confieren propiedades electrónicas y estéricas distintas. Estas propiedades mejoran su reactividad en las reacciones de acoplamiento cruzado y lo convierten en un intermedio valioso en la síntesis de moléculas orgánicas complejas.
Propiedades
Fórmula molecular |
C8H7BF2O2 |
|---|---|
Peso molecular |
183.95 g/mol |
Nombre IUPAC |
2-(3,5-difluorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H7BF2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,12-13H |
Clave InChI |
KEDVTCOCHDTFRT-UHFFFAOYSA-N |
SMILES canónico |
B(C=CC1=CC(=CC(=C1)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-bromo-3-methylphenyl)methoxyamino]formamide](/img/structure/B11822200.png)
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)

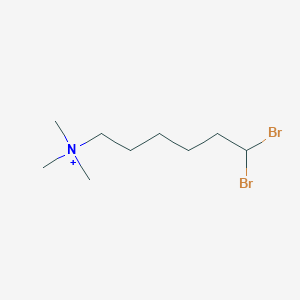
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

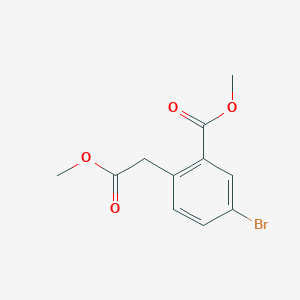
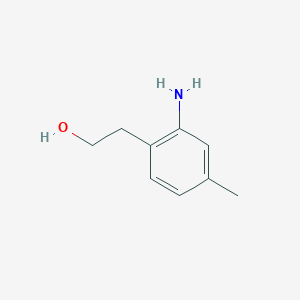
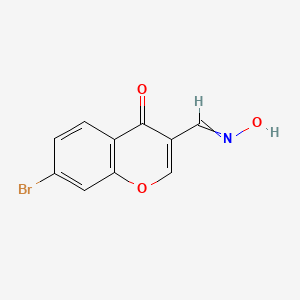

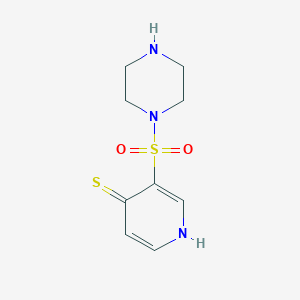
![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)
